N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-6-3-8(10(18-2)4-7(6)12)14-11(17)9-5-13-16-15-9/h3-5H,1-2H3,(H,14,17)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROZBXCFCMSTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-chloro-2-methoxy-5-methylaniline.
- Reaction Conditions : This compound is reacted with appropriate reagents to form the triazole ring. Common methods include:
- Click Chemistry : Utilizing azides and alkynes under copper-catalyzed conditions.
- Amidation : The formation of the carboxamide group through reaction with carboxylic acids or their derivatives.
Biological Activity
The biological activity of this compound has been investigated across various studies. Below are key findings:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Inhibition Studies : Effective against Escherichia coli and Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Anticancer Effects : A study published in Pharmaceuticals evaluated a series of triazole derivatives and identified this compound as one of the most potent compounds against multiple cancer cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential of various triazole derivatives, finding that this compound exhibited significant inhibition against common bacterial strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Triazole vs. Pyrazole Derivatives
- Triazole Core: The target compound’s 1,2,3-triazole ring contains three nitrogen atoms, enabling diverse hydrogen bonding and dipole interactions. This contrasts with pyrazole-based carboxamides (e.g., compounds 3a–3p in ), which have two nitrogen atoms. Pyrazole derivatives like 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) exhibit higher melting points (171–172°C) compared to triazoles, likely due to increased planarity and stronger π-π stacking .
- Tetrazole Analogs : describes a tetrazole-carboxamide (C15H9ClF3N5O2), where the tetrazole ring’s additional nitrogen enhances polarity but reduces metabolic stability compared to triazoles .
Substituent Effects on the Aromatic Ring
- Chloro and Methoxy Groups : The target compound’s 4-chloro-2-methoxy-5-methylphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH3) effects, balancing lipophilicity and solubility. Similar substitutions in ’s compound 8 (4-hydroxy-N-(4′-methoxy-[1,1′-biphenyl]-3-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide) result in moderate lipophilicity (logP ~3.5) and high melting points (>200°C) due to hydrogen bonding .
- Methyl Groups : The 5-methyl substituent on the phenyl ring in the target compound is analogous to SI60 (), where a methyl group enhances steric bulk without significantly affecting bioavailability .
Amide Substituent Variations
- Diethylamino and Hydroxyethyl Groups: SI60 () features a diethylamino-phenyl substituent, increasing basicity and water solubility. In contrast, hydroxyethyl groups (e.g., ZIPSEY in ) introduce hydrogen bond donors, improving target binding but reducing membrane permeability .
- Methoxybenzyl and Phenoxyphenyl Groups: Compounds like 15f () and 34 () incorporate methoxybenzyl or tetrafluorophenyl groups, enhancing metabolic stability but increasing molecular weight (>400 Da), which may limit oral bioavailability per Veber’s rules (rotatable bonds >10, polar surface area >140 Ų) .
Physicochemical and Pharmacokinetic Properties
- Bioavailability Insights : The target compound’s low rotatable bond count (~4–5) and moderate polar surface area (~80–90 Ų) align with Veber’s criteria for good oral bioavailability in rats .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Initial steps include preparing intermediates such as the oxazole or triazole ring via cycloaddition (e.g., azide-alkyne "click" chemistry). Coupling reactions under anhydrous conditions with catalysts like palladium or aluminum chloride are critical. Optimization of reaction parameters (e.g., temperature, solvent polarity) improves yield and purity. For example, and highlight the use of coupling agents and green chemistry principles for scalable synthesis .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (using SHELX programs) for unambiguous structural determination, as described in and .
- HPLC with UV detection to assess purity (>95% is standard for research-grade material) .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Initial screens often focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. and emphasize neuroprotective and anticancer screening protocols .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking (using AutoDock Vina or Schrödinger) to predict binding affinities to targets like EGFR or tubulin.
- QSAR modeling to correlate structural features (e.g., substituent electronegativity, logP) with activity.
- MD simulations (GROMACS/AMBER) to study stability of ligand-target complexes. and highlight the role of fluorophenyl groups in enhancing lipophilicity and target engagement .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- SHELXL refinement ( ) with iterative adjustment of displacement parameters and occupancy factors.
- Twinning analysis for datasets with high R-factor discrepancies.
- Validation tools (e.g., PLATON, CheckCIF) to identify symmetry or disorder issues. Multi-temperature data collection (e.g., 100 K vs. 298 K) can clarify thermal motion artifacts .
Q. How do reaction mechanisms differ when modifying substituents on the triazole ring?
- Methodological Answer :
- Kinetic studies (e.g., stopped-flow spectroscopy) to compare rates of nucleophilic substitution vs. cycloaddition.
- Isotopic labeling (e.g., ¹⁵N) to track regioselectivity in triazole formation.
- DFT calculations (Gaussian) to map transition states and electronic effects. and demonstrate how electron-withdrawing groups (e.g., chloro) stabilize intermediates in SNAr reactions .
Q. What experimental approaches validate the compound’s mechanism of action in neuroprotection?
- Methodological Answer :
- ROS scavenging assays (DCFH-DA probe) to quantify oxidative stress reduction.
- Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) in neuronal cells.
- Patch-clamp electrophysiology to assess ion channel modulation. details protocols using PC12 neurons exposed to H₂O₂ to mimic oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
